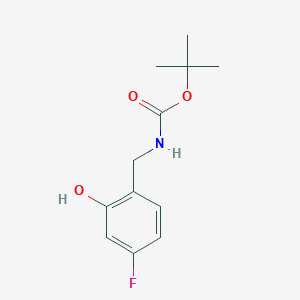

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate

Übersicht

Beschreibung

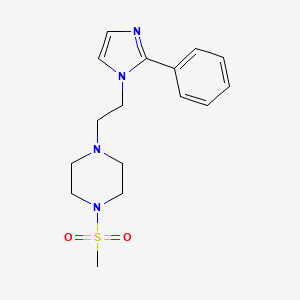

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is a chemical compound with the CAS Number: 1292211-10-9. It has a molecular weight of 241.26 . The IUPAC name for this compound is tert-butyl 4-fluoro-2-hydroxybenzylcarbamate .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is stored at refrigerated temperatures . It has a molecular weight of 241.26 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has been explored in the synthesis and characterization of various complexes, contributing to its application in medicinal chemistry. For example, it has been utilized in the synthesis of platinum(II) complexes, showing potential as an antitumor agent. The study demonstrates the synthesis, spectral characterization, and biological studies of these complexes, indicating that the platinum(II) complex with 4-fluorophenoxyacetic acid hydrazide exhibited notable activity against a chronic myelogenous leukemia cell line, suggesting its promise as an antitumor agent (Rodrigues et al., 2015).

Fluorescent Probes for Metal Ion Detection

Another significant application of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is in the development of fluorescent probes for metal ion detection. A study designed and synthesized fluorescent salicylaldehyde derivatives through facile Schiff base condensation, which included tert-butyl 4-fluoro-2-hydroxybenzylcarbamate as a precursor. These compounds were exploited for the highly sensitive and selective detection of Fe3+ ions, demonstrating the compound's utility in the development of advanced sensing technologies (Harathi & Thenmozhi, 2020).

Antioxidant and Stabilizer in Polymer Chemistry

The compound has also found applications as an antioxidant and stabilizer in polymer chemistry. One study highlighted its role as a novel thermal stabilizer for butadiene polymers, illustrating its effectiveness in preventing thermal degradation under an oxygen-free atmosphere. This application underscores the importance of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate in enhancing the durability and lifespan of polymers, which is crucial for various industrial applications (Yachigo et al., 1988).

Development of Cascade Degradable Polymers

Furthermore, tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has been explored in the development of cascade degradable polymers. These polymers are designed to depolymerize through a series of intramolecular reactions, offering precise control over the degradation process. This innovative approach to polymer design opens new avenues for the creation of medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-fluoro-2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCSBHFBCUXUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)

![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)

![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)